molecular formula C23H15N7O2S2 B5333941 4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE

4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B5333941
M. Wt: 485.5 g/mol
InChI Key: WFJPMPNYOVTIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzothiadiazole core with a triazinoindole moiety, linked via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other electrophiles onto the benzothiadiazole core.

Scientific Research Applications

4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE stands out due to its combination of a triazinoindole moiety with a benzothiadiazole core, linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-nitro-6-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O2S2/c31-30(32)19-13-15(12-17-21(19)28-34-27-17)33-23-24-22-20(25-26-23)16-8-4-5-9-18(16)29(22)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPMPNYOVTIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SC5=CC6=NSN=C6C(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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